molecular formula C19H14 B14476183 Naphthalene, 1-[(4-methylphenyl)ethynyl]- CAS No. 72735-70-7

Naphthalene, 1-[(4-methylphenyl)ethynyl]-

Cat. No.: B14476183
CAS No.: 72735-70-7
M. Wt: 242.3 g/mol
InChI Key: VEONEDRQCQJFKA-UHFFFAOYSA-N
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Description

Naphthalene, 1-[(4-methylphenyl)ethynyl]- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with an ethynyl group attached to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene, 1-[(4-methylphenyl)ethynyl]- can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-methylbenzene with ethynylmagnesium bromide to form 1-[(4-methylphenyl)ethynyl]benzene. This intermediate is then subjected to a palladium-catalyzed coupling reaction with 1-bromonaphthalene to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-[(4-methylphenyl)ethynyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various halogenated or nitrated derivatives.

Scientific Research Applications

Naphthalene, 1-[(4-methylphenyl)ethynyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene, 1-[(4-methylphenyl)ethynyl]- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the naphthalene ring can engage in hydrophobic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethynylnaphthalene
  • 2-Ethynylnaphthalene
  • 4-Ethynylbiphenyl
  • 9-Ethynylphenanthrene

Uniqueness

Naphthalene, 1-[(4-methylphenyl)ethynyl]- is unique due to the presence of both a naphthalene ring and a 4-methylphenyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not observed with other similar compounds .

Properties

CAS No.

72735-70-7

Molecular Formula

C19H14

Molecular Weight

242.3 g/mol

IUPAC Name

1-[2-(4-methylphenyl)ethynyl]naphthalene

InChI

InChI=1S/C19H14/c1-15-9-11-16(12-10-15)13-14-18-7-4-6-17-5-2-3-8-19(17)18/h2-12H,1H3

InChI Key

VEONEDRQCQJFKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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